tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate
Overview
Description
tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
The synthesis of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves multiple steps. One common method includes the reaction of 4-chloro-5-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like palladium complexes . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate include:
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl N-{3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl}carbamate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(19-13(11)17)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIPDRRNDMEOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112118 | |
Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-19-7 | |
Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.